molecular formula C19H16ClN5O3S2 B12214442 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine

4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine

Cat. No.: B12214442
M. Wt: 461.9 g/mol
InChI Key: REEGLYCFKPCDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine involves several steps. One efficient method reported involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF in the presence of potassium carbonate, followed by treatment with p-TsOH . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

The uniqueness of 4-(4-Chloro-3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H16ClN5O3S2

Molecular Weight

461.9 g/mol

IUPAC Name

4-[4-chloro-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C19H16ClN5O3S2/c20-16-7-6-14(30(26,27)24-8-10-28-11-9-24)12-15(16)18-23-25-17(21-22-19(25)29-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2

InChI Key

REEGLYCFKPCDNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.